molecular formula C11H10BrNO2S2 B5831532 N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide

N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide

Cat. No.: B5831532
M. Wt: 332.2 g/mol
InChI Key: SBSBBAFFUFDTNR-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thiophene-2-sulfonyl chloride with 4-bromo-3-methylaniline under basic conditions to form the desired sulfonamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation reactions using thiophene derivatives and subsequent functionalization steps to introduce the bromo and methyl groups. These processes are optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can result in inhibition or activation of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)thiophene-2-sulfonamide
  • N-(4-fluoro-3-methylphenyl)thiophene-2-sulfonamide
  • N-(4-iodo-3-methylphenyl)thiophene-2-sulfonamide

Uniqueness

N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The bromo group can participate in halogen bonding and can be readily replaced by other functional groups through substitution reactions, providing a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S2/c1-8-7-9(4-5-10(8)12)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSBBAFFUFDTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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